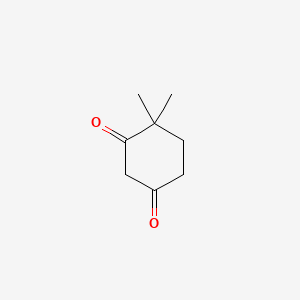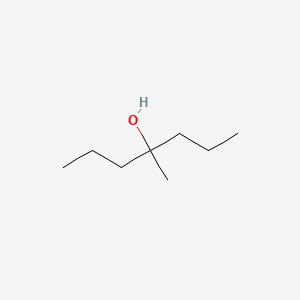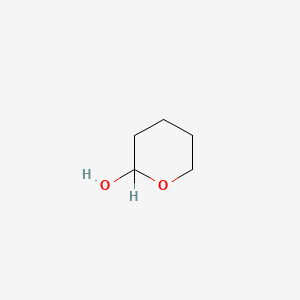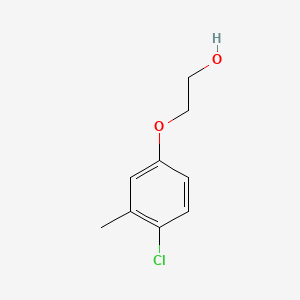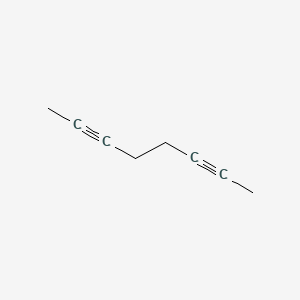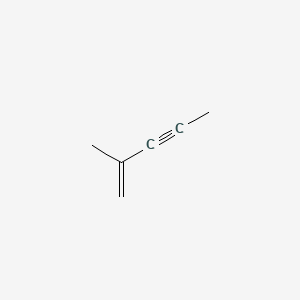
3-Chloro-2-methoxyaniline
Descripción general
Descripción
3-Chloro-2-methoxyaniline is a chemical compound with the molecular formula C7H8ClNO . It is also known by other names such as 3-Chloro-o-anisidine and Benzenamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an amino group . The InChI representation of the molecule isInChI=1S/C7H8ClNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 157.60 g/mol . Other physical and chemical properties like boiling point, melting point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Soil Metabolism and Herbicide Breakdown
Research by Briggs and Ogilvie (1971) reveals that 3-Chloro-4-methoxyaniline, a chemically related compound, undergoes transformation in soil, producing various derivatives such as 3,3′dichloro-4,4′-dimethoxyazobenzene. This process, likely through a free radical mechanism, plays a role in the breakdown of certain herbicides like metoxuron in soil environments (Briggs & Ogilvie, 1971).
Polymerization and Conductivity Studies
Sayyah, El-Salam, and Bahgat (2002) studied the aqueous polymerization of 3-methoxyaniline, which is structurally similar to 3-Chloro-2-methoxyaniline. Their work focused on understanding the effects of various factors on the polymerization rate and properties of the resultant polymer, which has implications in the field of conductive polymers (Sayyah, El-Salam, & Bahgat, 2002).
Environmental Treatment Processes
Chaturvedi and Katoch (2020) evaluated the Fenton-like oxidation process for treating wastewater containing Methoxyanilines, including this compound. Their study highlighted the effectiveness of using laterite soil as an alternative source of iron for degrading toxic and incalcitrant chemicals in wastewater, demonstrating a potentially sustainable and cost-effective method for environmental remediation (Chaturvedi & Katoch, 2020).
Spectroscopic Analysis
Research by Sivaranjini et al. (2014) on 3-methoxyaniline, which shares structural similarities with this compound, provides insights into molecular structures and properties through spectroscopic methods. This study is significant for understanding the electronic and vibrational characteristics of such compounds, which can be applied in material science and molecular engineering (Sivaranjini, Periandy, Govindarajan, Karabacak, & Asiri, 2014).
Analytical Chemistry Applications
Voogt, Haak, Geerdink, and Brinkman (1984) demonstrated a method for the determination of metoxuron and its metabolite, 3-chloro-4-methoxyaniline, in water samples. This highlights the use of this compound and related compounds in analytical chemistry, particularly in environmental monitoring and analysis (Voogt, Haak, Geerdink, & Brinkman, 1984).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Chloro-2-methoxyaniline plays a crucial role in biochemical reactions, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates, which can further react with cellular macromolecules, potentially leading to toxic effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn can alter gene expression profiles. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it can form adducts with DNA, resulting in mutations and genomic instability. Moreover, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade upon prolonged exposure to light and heat. Over time, the degradation products can accumulate and exert different biological effects compared to the parent compound. Long-term studies have shown that continuous exposure to this compound can lead to persistent alterations in cellular function, including chronic activation of stress response pathways and sustained inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce severe toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dose level leads to a sudden increase in toxicity, highlighting the importance of dose-dependent studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. For example, it can bind to albumin in the bloodstream, enhancing its solubility and transport to different tissues. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. For instance, the presence of a methoxy group can influence its localization to the endoplasmic reticulum, where it can interact with metabolic enzymes .
Propiedades
IUPAC Name |
3-chloro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZJHTWLWKFPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199123 | |
| Record name | Aniline, 3-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51114-68-2 | |
| Record name | Aniline, 3-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 3-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)
![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)


